An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)acetohydrazide is a key chemical intermediate, primarily utilized as a versatile scaffold in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its pivotal role in the development of novel therapeutic agents. The focus is on the biological activities of its derivatives, particularly hydrazones, which have demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. This document serves as a crucial resource for researchers in medicinal chemistry and drug development, offering structured data, detailed methodologies, and visual representations of synthetic pathways to facilitate further research and application.
Chemical and Physical Properties
2-(4-Methoxyphenyl)acetohydrazide, with the CAS number 57676-49-0 , is a stable organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 57676-49-0 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 132-134 °C | |
| Appearance | Light yellow to brown solid | |
| Solubility | Soluble in alcohols | |
| IUPAC Name | 2-(4-methoxyphenyl)acetohydrazide | [1] |
| Synonyms | 4-Methoxyphenylacetohydrazide, (4-Methoxyphenyl)acetic acid hydrazide | [1] |
Synthesis of 2-(4-Methoxyphenyl)acetohydrazide
The synthesis of 2-(4-Methoxyphenyl)acetohydrazide is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl (4-methoxyphenyl)acetate. This reaction is straightforward and generally proceeds with high yield.
Experimental Protocol
This protocol is adapted from the synthesis of the closely related compound, 2-(4-methylphenyl)acetohydrazide.
Materials:
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Methyl (4-methoxyphenyl)acetate
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Hydrazine hydrate (80% or higher)
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Methanol
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Water (distilled or deionized)
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Filtration apparatus (Büchner funnel, filter paper)
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl (4-methoxyphenyl)acetate in methanol. A typical molar ratio would be 1 equivalent of the ester to 10-20 equivalents of methanol.
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To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
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Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
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To the resulting residue, add cold water to precipitate the solid product.
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Collect the precipitated 2-(4-Methoxyphenyl)acetohydrazide by vacuum filtration, washing with cold water.
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Dry the solid product under vacuum to obtain the final compound. For higher purity, recrystallization from a suitable solvent system (e.g., methanol/water) can be performed.
Role in Medicinal Chemistry and Drug Discovery
While there is limited information on the intrinsic biological activity of 2-(4-Methoxyphenyl)acetohydrazide, its primary significance lies in its role as a crucial building block for the synthesis of biologically active molecules. The hydrazide functional group provides a reactive site for the facile construction of a variety of derivatives, most notably hydrazones.
Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the condensation reaction of 2-(4-Methoxyphenyl)acetohydrazide with various aldehydes and ketones. This reaction is typically acid-catalyzed and proceeds with high efficiency.
Caption: General workflow for the synthesis of hydrazone derivatives.
Biological Activities of Derivatives
Derivatives of 2-(4-Methoxyphenyl)acetohydrazide, particularly its hydrazone analogues, have been the subject of extensive research and have demonstrated a broad spectrum of pharmacological activities.
Numerous studies have reported the synthesis of hydrazone derivatives of acetohydrazides exhibiting significant antibacterial and antifungal properties. The mode of action is often attributed to the chelation of essential metal ions or interference with microbial metabolic pathways.
Certain hydrazone derivatives have shown potent anti-inflammatory effects in preclinical models. The proposed mechanism often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been investigated for their ability to reduce paw edema in carrageenan-induced inflammation models in rodents.[2]
The development of novel anticancer agents is a major focus of medicinal chemistry, and hydrazone derivatives of 2-(4-Methoxyphenyl)acetohydrazide have emerged as a promising class of compounds. Various studies have demonstrated their cytotoxic effects against a range of cancer cell lines.[3][4] The presence of the azometine group (-N=CH-) in hydrazones is often considered crucial for their anticancer activity.
Caption: The central role of the 2-(4-Methoxyphenyl)acetohydrazide scaffold.
Safety and Handling
2-(4-Methoxyphenyl)acetohydrazide is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
2-(4-Methoxyphenyl)acetohydrazide is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazide moiety make it an excellent starting material for the creation of diverse libraries of compounds, particularly hydrazone derivatives. These derivatives have consistently demonstrated a wide range of promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While the intrinsic biological activity of the parent compound is not well-documented, its importance as a molecular scaffold for drug discovery is undeniable. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize 2-(4-Methoxyphenyl)acetohydrazide in their pursuit of novel therapeutic agents. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of more potent and selective drug candidates.
References
- 1. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential | MDPI [mdpi.com]
